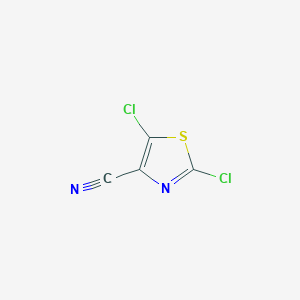

2,5-Dichlorothiazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2S/c5-3-2(1-7)8-4(6)9-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYKTMDZSUEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561634 | |

| Record name | 2,5-Dichloro-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127426-26-0 | |

| Record name | 2,5-Dichloro-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127426-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorothiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichlorothiazole 4 Carbonitrile

Synthetic Pathways to 2,5-Dichlorothiazole-4-carbonitrile

The construction of this compound can be approached through various synthetic strategies, primarily involving the formation of the thiazole (B1198619) nucleus followed by functionalization, or the introduction of the nitrile group and halogens onto a pre-existing thiazole ring.

De Novo Synthesis Approaches to the Dichlorothiazole Nucleus

De novo synthesis, the construction of complex molecules from simpler precursors, provides a fundamental route to the thiazole core. wikipedia.orgnih.gov The Hantzsch thiazole synthesis and its variations are cornerstone methods for forming the thiazole ring. This typically involves the condensation of a compound containing a thioamide moiety with an α-halocarbonyl compound. For the synthesis of a dichlorothiazole nucleus, appropriately halogenated starting materials would be required. For instance, the reaction of a dichlorinated α-halocarbonyl derivative with a thioamide could theoretically yield the desired dichlorothiazole scaffold.

Another approach involves the cyclization of isocyanides with dithioesters, which can provide access to substituted thiazoles. nih.gov The specific precursors for a 2,5-dichlorinated thiazole would need to be carefully selected to incorporate the chlorine atoms at the desired positions during the ring-forming step.

Introduction of the Nitrile Functionality at the C-4 Position

The introduction of a nitrile group at the C-4 position of a thiazole ring is a key step in the synthesis of the target compound. This can be achieved through several established chemical transformations. One common method is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to introduce the nitrile group. Therefore, a 2,5-dichloro-4-aminothiazole precursor could be a viable starting point.

Alternatively, the cyanation of a C-4 halogenated thiazole precursor can be accomplished using metal-catalyzed cross-coupling reactions. For example, the reaction of a 2,5-dichloro-4-bromothiazole with a cyanide source, such as zinc cyanide or copper(I) cyanide, in the presence of a palladium or copper catalyst, can effectively install the nitrile group. researchgate.net The reaction conditions, including the choice of solvent and temperature, can significantly influence the yield of the desired product. researchgate.net

Another potential route is the dehydration of a C-4 carboxamide group. If a 2,5-dichlorothiazole-4-carboxamide (B3046703) can be synthesized, treatment with a dehydrating agent like phosphorus oxychloride or thionyl chloride would yield the corresponding nitrile.

Halogenation Strategies for C-2 and C-5 Positions of the Thiazole Ring

Direct halogenation of the thiazole ring can be a challenging process due to the electron-rich nature of the heterocycle, which can lead to a lack of regioselectivity and over-halogenation. However, by carefully controlling the reaction conditions and the choice of halogenating agent, selective chlorination at the C-2 and C-5 positions can be achieved.

For instance, starting with a thiazole or a substituted thiazole, treatment with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride can introduce chlorine atoms onto the ring. The presence of activating or deactivating groups on the thiazole ring can direct the position of halogenation. In some cases, a multi-step process involving protection and deprotection of certain ring positions may be necessary to achieve the desired 2,5-dichloro substitution pattern.

A patent describes a process for preparing 2-chloro-5-chloromethyl-1,3-thiazole by reacting 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent, highlighting a method for introducing chlorine at the C-2 position. google.com Further chlorination at the C-5 position would be required to obtain the desired product.

Advanced Derivatization Strategies for this compound

The presence of two chlorine atoms at positions C-2 and C-5, activated by the electron-withdrawing nitrile group at C-4, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Regioselective Nucleophilic Aromatic Substitution Reactions of Chlorine Atoms

The differential reactivity of the chlorine atoms at the C-2 and C-5 positions allows for regioselective substitution, providing a powerful tool for the synthesis of a diverse range of functionalized thiazole derivatives.

The regioselectivity of nucleophilic aromatic substitution on dihalopyridines and other heterocyclic systems is a well-studied phenomenon and provides a basis for understanding the reactivity of this compound. researcher.lifemdpi.comwuxiapptec.comnih.gov Generally, the position most activated by electron-withdrawing groups will be more susceptible to nucleophilic attack. In the case of this compound, the nitrile group at C-4 strongly activates both the C-2 and C-5 positions towards nucleophilic attack.

The relative reactivity of the C-2 and C-5 positions can be influenced by several factors:

Electronic Effects: The inherent electronic properties of the thiazole ring, combined with the strong electron-withdrawing effect of the C-4 nitrile group, play a crucial role. Computational studies, such as Density Functional Theory (DFT) calculations, can predict the relative electrophilicity of the C-2 and C-5 carbons, providing insights into the likely site of initial nucleophilic attack. mdpi.com

Nature of the Nucleophile: The type of nucleophile used (e.g., amines, thiols, alkoxides) can influence the regioselectivity. Hard and soft acid-base (HSAB) theory can sometimes be used to rationalize the observed selectivity.

Reaction Conditions: Parameters such as solvent, temperature, and the presence of a base or catalyst can significantly impact the outcome of the reaction, often allowing for the selective substitution at either the C-2 or C-5 position.

For example, in related dichloropyrimidine systems, the regioselectivity of SNAr reactions is highly sensitive to substituents on the ring and the nature of the nucleophile. wuxiapptec.comnih.gov Similar principles would apply to this compound, where careful selection of reaction partners and conditions can lead to the desired monosubstituted or disubstituted products.

Below is a hypothetical data table illustrating potential regioselective SNAr reactions based on principles observed in similar heterocyclic systems.

| Nucleophile | Position of Substitution | Product |

| Primary Amine | C-2 or C-5 | 2-Amino-5-chlorothiazole-4-carbonitrile or 5-Amino-2-chlorothiazole-4-carbonitrile |

| Thiol | C-2 or C-5 | 2-(Thio)-5-chlorothiazole-4-carbonitrile or 5-(Thio)-2-chlorothiazole-4-carbonitrile |

| Alkoxide | C-2 or C-5 | 2-Alkoxy-5-chlorothiazole-4-carbonitrile or 5-Alkoxy-2-chlorothiazole-4-carbonitrile |

Further research, including detailed experimental studies and computational analysis, is necessary to fully elucidate the factors governing the regioselectivity of nucleophilic substitution on this compound and to exploit its full potential as a synthetic intermediate.

Mechanistic Insights into Halogen Displacement Reactions

The thiazole ring, particularly when substituted with electron-withdrawing groups like the two chlorine atoms and a nitrile group in this compound, is susceptible to nucleophilic aromatic substitution (SNAr). The mechanism of halogen displacement involves the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This attack is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the aromatic ring and the electron-withdrawing nitrile group, which stabilizes the complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the thiazole ring and yielding the substituted product.

The regioselectivity of the nucleophilic attack, i.e., whether the nucleophile attacks the C2 or C5 position, is governed by a combination of electronic and steric factors. Electronically, the carbon atom that can better stabilize the negative charge in the Meisenheimer complex is the preferred site of attack. The relative activating effect of the nitrile group and the ring sulfur and nitrogen atoms on the C2 and C5 positions determines this preference. Steric hindrance around the C2 and C5 positions can also influence the approach of the nucleophile, with the less hindered position being more accessible.

Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to functionalizing this compound. mdpi-res.comresearchgate.net These reactions typically involve a palladium catalyst that facilitates the coupling of the thiazole derivative with various organometallic reagents. mdpi.com

The Suzuki-Miyaura and Sonogashira reactions are prominent examples of palladium-catalyzed cross-coupling reactions used to create new carbon-carbon bonds on the thiazole ring. mdpi.comnii.ac.jp

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichlorothiazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com This method is widely used to introduce aryl or vinyl substituents. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Sonogashira Coupling: This reaction couples the dichlorothiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govresearchgate.netnih.gov This is a highly efficient method for introducing alkynyl moieties onto the thiazole core. The mechanism is believed to involve the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex formed after oxidative addition to the C-Cl bond.

Other carbon-carbon bond-forming reactions, such as Stille, Heck, and Negishi couplings, can also be employed to introduce a wide variety of functional groups onto the this compound scaffold. mdpi-res.commdpi.comresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Aryl/Vinyl-substituted thiazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted thiazole |

| Stille | Organostannane | Pd catalyst | Various organic groups |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted thiazole |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Various organic groups |

A key challenge in the cross-coupling reactions of this compound is controlling the regioselectivity, i.e., selectively reacting at either the C2 or C5 position. nih.gov The differential reactivity of the two chlorine atoms is the basis for achieving selective mono-functionalization. This difference in reactivity arises from the distinct electronic and steric environments of the C2 and C5 positions.

Several strategies can be employed to control the regioselectivity:

Reaction Conditions: By carefully tuning the reaction parameters such as the catalyst, ligands, solvent, temperature, and base, it is often possible to favor the reaction at one position over the other. researchgate.net

Catalyst Choice: The nature of the palladium catalyst and its associated ligands can significantly influence which C-Cl bond undergoes oxidative addition more readily.

Electronic Effects: The inherent electronic properties of the thiazole ring direct the palladium catalyst to the more electron-deficient or sterically accessible position. nih.gov

Sequential Coupling: It is also possible to perform sequential cross-coupling reactions. In the first step, one chlorine atom is substituted under conditions that leave the other unreacted. Subsequently, the second chlorine atom can be replaced in a different cross-coupling reaction, allowing for the synthesis of di-substituted thiazoles with two different functional groups. mdpi.com

Recent research has shown that in some polyhalogenated systems, chemoselective C-C bond formation can be achieved using organic photoredox catalysts, offering an alternative to traditional transition-metal catalysis. nih.gov

Transformations of the Nitrile Group in this compound

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, further expanding the synthetic utility of this compound. fiveable.meresearchgate.net

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide, also leads to the formation of the corresponding carboxylate salt (e.g., sodium 2,5-Dichlorothiazole-4-carboxylate). chemistrysteps.comopenstax.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org Similar to the acidic pathway, this reaction also proceeds via an amide intermediate. openstax.org

| Hydrolysis Condition | Reagents | Intermediate | Final Product |

| Acidic | Aqueous Acid (e.g., HCl) | 2,5-Dichlorothiazole-4-carboxamide | 2,5-Dichlorothiazole-4-carboxylic acid |

| Basic | Aqueous Base (e.g., NaOH) | 2,5-Dichlorothiazole-4-carboxamide | Sodium 2,5-Dichlorothiazole-4-carboxylate |

The nitrile group is readily reduced to other important functional groups.

Reduction to Amines: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding (2,5-Dichlorothiazol-4-yl)methanamine. openstax.orgwikipedia.orglibretexts.org This transformation is valuable for introducing a basic amino-methyl group. Catalytic hydrogenation can also be employed for this reduction. wikipedia.org

Reduction to Aldehydes: By using a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), the reduction can be stopped at the aldehyde stage after hydrolysis of the intermediate imine. wikipedia.orglibretexts.orgyoutube.com This provides access to 2,5-Dichlorothiazole-4-carbaldehyde.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents can add to the electrophilic carbon of the nitrile group. chemistrysteps.comopenstax.org Subsequent hydrolysis of the resulting imine intermediate leads to the formation of a ketone, (2,5-Dichlorothiazol-4-yl)(R)methanone. This allows for the introduction of a variety of alkyl or aryl groups adjacent to a carbonyl functionality. libretexts.org

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |

| Reduction | DIBAL-H, then H₂O | Aldehyde |

| Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |

Cycloaddition Chemistry of the Nitrile Moiety

The nitrile functionality of this compound serves as a valuable synthon for the construction of nitrogen-containing heterocyclic systems through cycloaddition reactions. The most notable of these is the [3+2] cycloaddition with azide (B81097) compounds, which provides a direct and efficient route to tetrazole derivatives. This transformation is a cornerstone of heterocyclic chemistry, widely employed for the synthesis of 5-substituted-1H-tetrazoles, which are recognized as important isosteres of carboxylic acids in medicinal chemistry.

The fundamental reaction involves the combination of the nitrile, acting as a dipolarophile, with a 1,3-dipolar azide species. While specific documented examples of cycloaddition reactions starting from this compound are not prevalent in the surveyed literature, the general methodology is robust and has been successfully applied to a vast array of aromatic and aliphatic nitriles. organic-chemistry.orgajgreenchem.com This body of work provides a strong predictive framework for the reactivity of the nitrile group in this compound.

The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically accomplished by reacting the nitrile with sodium azide. organic-chemistry.orgajgreenchem.com The reaction often requires a catalyst to proceed at a reasonable rate and under milder conditions. A diverse range of catalytic systems have been developed, including Lewis acids like zinc salts, and various metal complexes. organic-chemistry.orgrsc.orgcapes.gov.br Solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used, and in many instances, the application of microwave irradiation has been shown to dramatically reduce reaction times. rsc.org

The general transformation is illustrated by the reaction of various nitriles with sodium azide, as detailed in the following table. These examples showcase the versatility of the [3+2] cycloaddition reaction.

Table 1: Representative Examples of [3+2] Cycloaddition of Nitriles with Sodium Azide

| Nitrile Reactant | Azide Source | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Benzonitrile | Sodium Azide | SO3H-carbon | DMF | 100 | 6 h | 5-Phenyl-1H-tetrazole | 92 ajgreenchem.com |

| Various aromatic and aliphatic nitriles | Sodium Azide | Zinc salts | Water | Not specified | Not specified | Corresponding 5-substituted-1H-tetrazoles | Good to excellent organic-chemistry.org |

| Various nitriles | Sodium Azide | Heterogeneous Cu-based catalyst | NMP | Microwave | 3-30 min | Corresponding 5-substituted-1H-tetrazoles | High rsc.org |

| Various nitriles | Sodium Azide | AgNO3 | DMF | Reflux | Not specified | Corresponding 5-substituted-1H-tetrazoles | Good to excellent capes.gov.br |

Based on these established methodologies, it is highly probable that this compound would react with sodium azide under appropriate catalytic conditions to furnish 5-(2,5-dichloro-1,3-thiazol-4-yl)-1H-tetrazole. The electron-withdrawing character of the dichlorothiazole ring is expected to influence the electrophilicity of the nitrile carbon, which may necessitate specific optimization of the reaction parameters to achieve high conversion. Experimental validation would be required to determine the optimal conditions for this specific transformation.

Spectroscopic Characterization and Structural Elucidation of 2,5 Dichlorothiazole 4 Carbonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,5-Dichlorothiazole-4-carbonitrile, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed to confirm its structure.

Given the structure of this compound, a ¹H NMR spectrum would be expected to be relatively simple, primarily showing signals from any residual protons in the deuterated solvent used for the analysis. The absence of hydrogen atoms attached to the thiazole (B1198619) ring means that the main utility of ¹H NMR would be to confirm the absence of protons on the heterocyclic core and to identify any proton-containing impurities.

Conversely, ¹³C NMR spectroscopy is highly informative for this compound. Each of the four carbon atoms in this compound has a unique chemical environment and would therefore be expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent atoms (nitrogen, sulfur, and chlorine) and the electronic effects of the nitrile group.

The expected approximate chemical shifts for the carbon atoms in this compound are as follows:

C2 and C5: These carbons are directly bonded to chlorine atoms, which are highly electronegative. This would cause their signals to appear significantly downfield. The carbon (C2) is also adjacent to the ring nitrogen, and the carbon (C5) is adjacent to the ring sulfur, leading to distinct chemical shifts for each.

C4: This carbon is bonded to the electron-withdrawing nitrile group and is part of the thiazole ring. Its chemical shift would be influenced by these factors.

Carbon of the nitrile group (-C≡N): The carbon atom of the nitrile group typically appears in a characteristic region of the ¹³C NMR spectrum, generally between 110 and 125 ppm.

While specific experimental data for this compound is not widely published in open literature, data from analogous structures, such as dichlorinated aromatic nitriles, can provide a reference for the expected chemical shifts. For instance, in 2,4-dichlorobenzonitrile (B1293624), the carbon atoms of the benzene (B151609) ring attached to chlorine show signals at higher chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Carbon Atom | Predicted Chemical Shift (ppm) |

| This compound | C2 | Downfield (highly deshielded) |

| C4 | Intermediate | |

| C5 | Downfield (highly deshielded) | |

| -C≡N | ~110-125 | |

| 2,4-Dichlorobenzonitrile (for comparison) | C-Cl | >130 |

| C-CN | ~115 | |

| -C≡N | ~117 |

Note: The table presents predicted ranges and comparative data from a similar compound. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be excited by the absorption of infrared radiation or observed through the inelastic scattering of monochromatic light (Raman effect).

For this compound, the most characteristic vibrational mode would be the stretching of the nitrile group (C≡N). This vibration typically gives rise to a sharp and intense absorption band in the IR spectrum in the region of 2200-2260 cm⁻¹. masterorganicchemistry.com The corresponding Raman signal is also usually strong and appears in the same frequency range. researchgate.net The presence of a strong band in this region is a clear indicator of the nitrile functionality.

Other expected vibrational modes for this compound include:

Thiazole ring vibrations: The stretching and bending vibrations of the C=N, C-S, and C-C bonds within the thiazole ring will produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). These bands collectively provide a unique "fingerprint" for the thiazole ring system.

A study on 2,4-dichlorobenzonitrile reported its FT-IR and FT-Raman spectra, which can serve as a useful comparison. nih.gov The nitrile stretching vibration was a key feature in its spectra. Similarly, the analysis of other cyano-containing compounds confirms the characteristic position of the C≡N stretching band. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretching | 2200 - 2260 | IR, Raman |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 | IR, Raman |

| Thiazole Ring | Ring Vibrations | < 1600 | IR, Raman |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization.

For this compound (C₄Cl₂N₂S), the molecular ion peak ([M]⁺) in the mass spectrum would be a key piece of information. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the molecular ion peak will appear as a cluster of peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, which is a distinctive signature for a dichlorinated compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Isotopic Pattern |

| [C₄Cl₂N₂S]⁺ | Molecular Ion | 178 (for ³⁵Cl) | [M]⁺, [M+2]⁺, [M+4]⁺ |

| [C₄ClN₂S]⁺ | Loss of a Cl atom | 143 (for ³⁵Cl) | [M]⁺, [M+2]⁺ |

| [C₃Cl₂NS]⁺ | Loss of a CN group | 152 (for ³⁵Cl) | [M]⁺, [M+2]⁺, [M+4]⁺ |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would yield precise bond lengths, bond angles, and torsional angles, confirming the planarity of the thiazole ring and the connectivity of the chloro and cyano substituents. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the compound.

While a crystal structure for this compound itself is not publicly available, studies on related compounds, such as (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, demonstrate the power of this technique in elucidating the detailed solid-state structure of thiazole derivatives. researchgate.net Such studies provide insights into the types of crystal packing and intermolecular forces that might be expected for this compound.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom. |

| Bond Lengths | The distances between bonded atoms (e.g., C-Cl, C-S, C=N, C≡N). |

| Bond Angles | The angles between adjacent bonds. |

| Crystal Packing | The arrangement of molecules in the crystal lattice and intermolecular interactions. |

Theoretical and Computational Studies on 2,5 Dichlorothiazole 4 Carbonitrile

Electronic Structure Calculations (DFT and Ab Initio Methods)

The electronic structure of a molecule is fundamental to its chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation approximately, yielding information about the molecule's orbitals and electron distribution. For 2,5-Dichlorothiazole-4-carbonitrile, these calculations would typically be performed using a basis set such as 6-31G* or larger to accurately account for the electronic effects of the chlorine, sulfur, and nitrogen atoms.

Analysis of Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In the case of this compound, the electron-withdrawing nature of the two chlorine atoms and the nitrile group is expected to significantly lower the energies of both the HOMO and LUMO compared to the parent thiazole (B1198619) molecule. The electron density would likely be polarized towards these electronegative substituents and the nitrogen atom of the thiazole ring.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiazoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiazole | -6.5 | -0.8 | 5.7 |

| 2-Chlorothiazole | -6.8 | -1.2 | 5.6 |

| 2,5-Dichlorothiazole (B2480131) | -7.1 | -1.7 | 5.4 |

| This compound (Estimated) | -7.5 | -2.5 | 5.0 |

Note: The values for this compound are estimated based on the electronic effects of the substituents and are for illustrative purposes.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Reactivity descriptors derived from electronic structure calculations help in predicting the sites of electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, regions of negative potential (red/yellow) would be expected around the nitrogen atom of the thiazole ring and the nitrile group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms (if any) and the carbon atoms bonded to the electronegative substituents.

Fukui functions are another powerful tool for predicting regioselectivity. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically, the ƒ+(r) function points to sites susceptible to nucleophilic attack, while the ƒ-(r) function indicates sites prone to electrophilic attack. For this compound, the carbon atoms attached to the chlorine atoms would be expected to have high ƒ+(r) values, making them primary targets for nucleophiles.

Reaction Mechanism Investigations and Energy Landscape Mapping

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the feasibility and pathways of chemical transformations.

Computational Elucidation of Key Reaction Pathways

For this compound, a key reaction to investigate would be nucleophilic aromatic substitution (SNAr) at the chlorinated positions. Computational studies can model the approach of a nucleophile (e.g., an amine or an alcohol) to the thiazole ring. By mapping the potential energy surface, the formation of the Meisenheimer intermediate and the subsequent departure of the chloride ion can be elucidated. Different pathways, such as attack at the C2 versus the C5 position, can be compared to predict the regioselectivity of the reaction.

Transition State Characterization and Activation Energy Determination

A crucial aspect of reaction mechanism studies is the identification and characterization of transition states. These are high-energy structures that connect reactants and products. Frequency calculations are performed to confirm that a located transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state gives the activation energy (Ea). A lower activation energy implies a faster reaction rate. For the SNAr reaction of this compound, computational studies would aim to calculate the activation energies for substitution at both the C2 and C5 positions to determine the kinetically favored product.

Table 2: Hypothetical Activation Energies for SNAr on this compound

| Reaction | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |

| SNAr | NH3 | C2 | 18.5 |

| SNAr | NH3 | C5 | 20.1 |

| SNAr | CH3O- | C2 | 15.2 |

| SNAr | CH3O- | C5 | 16.8 |

Note: These values are hypothetical and serve to illustrate the type of data generated from such studies.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools primarily used in drug discovery to correlate the chemical structure of compounds with their biological activity.

If this compound were identified as a hit in a biological screen, SAR and QSAR studies would be initiated. A library of derivatives would be synthesized or computationally designed by modifying the substituents on the thiazole ring. For each derivative, various molecular descriptors would be calculated, such as steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP).

These descriptors would then be correlated with the measured biological activity using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR model can then be used to predict the activity of yet unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, a QSAR model might reveal that increasing the electron-donating character at the C2 position while maintaining a certain level of hydrophobicity at the C5 position enhances the desired biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.com This approach is instrumental in identifying promising lead compounds and understanding how structural modifications affect a compound's efficacy. jocpr.com While specific QSAR studies focused solely on this compound are not extensively detailed in the public domain, the principles of QSAR are broadly applied to heterocyclic compounds, including thiazole derivatives, for various therapeutic areas.

The primary goal of QSAR is to establish a mathematical correlation between the chemical structure and biological activity. nih.gov This allows researchers to predict the activity of novel compounds before they are synthesized, thereby saving time and resources. nih.gov The process involves several key steps:

Data Set Selection: A group of compounds with known biological activities, structurally related to this compound, would be selected.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods are used to build a model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not used in the model's development. nih.gov

QSAR models can be developed for a wide range of biological applications, including the prediction of a compound's potential as an antiviral, antibacterial, or anticancer agent. For instance, QSAR studies on other thiazole derivatives have been used to identify key structural features responsible for their biological activity. These insights can then be applied to the design of new derivatives of this compound with potentially enhanced therapeutic properties.

Table 1: Key Aspects of QSAR in Drug Discovery

| Aspect | Description |

| Lead Identification | Helps in identifying new lead compounds with desired pharmacological activities. nih.gov |

| Lead Optimization | Guides the modification of lead compounds to improve their activity and pharmacokinetic properties. jocpr.com |

| Toxicity Prediction | Can forecast the potential toxicity of compounds in the early stages of drug development. nih.gov |

| Mechanism of Action | Provides insights into the mechanism of action of a series of chemical compounds. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as this compound, and its biological target at the atomic level. nih.gov These methods are crucial for understanding the binding mode and affinity of a compound, which are key determinants of its biological activity. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. This technique involves placing the ligand in various conformations within the binding site of the target protein and scoring these poses based on their binding energy. nih.gov For this compound, molecular docking could be used to identify potential protein targets and to understand how it interacts with the amino acid residues in the binding pocket.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex. nih.gov By simulating the movements of atoms over time, MD simulations can assess the stability of the docked pose and provide insights into the conformational changes that occur upon ligand binding. nih.gov This information is valuable for validating the results of molecular docking and for gaining a deeper understanding of the binding thermodynamics. nih.gov

In the context of drug discovery, these simulations can be applied to various targets. For example, thiazole derivatives have been studied as potential inhibitors of enzymes like proteases, which are relevant in viral diseases. nih.gov Docking and MD simulations of this compound with such enzymes could reveal its potential as an inhibitor and guide the design of more potent analogs.

Table 2: Applications of Molecular Docking and MD Simulations

| Technique | Application |

| Molecular Docking | Predicts binding modes and affinities of a ligand to a protein target. nih.gov |

| Molecular Dynamics | Assesses the stability of the ligand-protein complex and studies conformational changes. nih.gov |

| Virtual Screening | Screens large compound libraries to identify potential hits for a specific target. nih.gov |

| Lead Optimization | Guides the modification of a ligand to improve its binding affinity and selectivity. nih.gov |

Chemoinformatics Approaches to Compound Design and Optimization

Chemoinformatics integrates computational methods to analyze and manage large sets of chemical data, playing a vital role in modern drug discovery. frontiersin.org These approaches are essential for designing and optimizing new compounds like this compound.

Chemoinformatics encompasses a range of techniques, including:

Virtual Screening: This involves computationally screening large databases of compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can be done using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, such as molecular docking. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search for new compounds that fit the pharmacophore.

De Novo Design: This involves designing novel molecules from scratch that are predicted to have high affinity and selectivity for a particular target.

These chemoinformatic tools enable the rational design of new derivatives of this compound. By analyzing the structure-activity relationships within a series of related compounds, researchers can identify key structural motifs and properties that contribute to the desired biological effect. mdpi.com This knowledge can then be used to design new molecules with improved potency, selectivity, and pharmacokinetic properties. The integration of these computational strategies significantly accelerates the drug discovery process, from initial hit identification to lead optimization. frontiersin.org

Table 3: Chemoinformatics in Drug Discovery

| Approach | Description |

| Virtual Screening | Computationally identifies potential drug candidates from large compound libraries. nih.gov |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity to guide new compound design. |

| De Novo Design | Creates novel molecular structures with desired properties from the ground up. |

| Data Mining | Extracts meaningful patterns and relationships from large chemical and biological datasets. frontiersin.org |

Advanced Applications and Research Frontiers of 2,5 Dichlorothiazole 4 Carbonitrile Derivatives

Applications in Pharmaceutical and Medicinal Chemistry

The unique structural features of 2,5-Dichlorothiazole-4-carbonitrile derivatives have enabled their exploration in various domains of pharmaceutical and medicinal chemistry. Researchers have successfully synthesized and evaluated a multitude of compounds derived from this scaffold, demonstrating their potential as anticancer, antimicrobial, and antiparasitic agents.

The development of new therapeutic agents from the this compound core has led to the discovery of compounds with high potency and, in some cases, selectivity towards their biological targets.

Thiazole-containing compounds have emerged as a significant class of anticancer agents. mdpi.com Derivatives incorporating the chloro-thiazole motif have shown considerable cytotoxic activity against a panel of human cancer cell lines.

Research has demonstrated that certain thiazole (B1198619) derivatives exhibit potent growth inhibition against various cancer cell lines. For instance, compounds have been developed that show significant activity against human colorectal carcinoma (HCT-116, HT-29), liver hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines. mdpi.comnih.govresearchgate.net

One study reported a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, with specific compounds showing potent inhibitory activity. Notably, a derivative featuring a 2,4-dichlorophenyl group exhibited an IC50 value of 2.31 µM against the HepG2 cell line. nih.gov Another study synthesized novel thiazole derivatives that were particularly effective against breast cancer (MCF-7) and liver cancer (HepG2) cells, with one compound recording an IC50 of 2.57 µM against MCF-7. mdpi.com Furthermore, new benzothiazole (B30560) acylhydrazones have been synthesized and evaluated, with some compounds showing higher cytotoxicity against rat brain glioma (C6) cells than other tested cell lines. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Bis-thiazole Hydrazone | HCT-116 | 3.65 | nih.gov |

| Bis-thiazole Hydrazone | HT-29 | 4.13 | nih.gov |

| Bis-thiazole Hydrazone | HepG2 | 2.31 | nih.gov |

| Benzylidene Hydrazinyl Thiazolone | MCF-7 | 2.57 | mdpi.com |

| Benzylidene Hydrazinyl Thiazolone | HepG2 | 7.26 | mdpi.com |

| N-heterocycle from 4-Chlorothiazole-5-carbaldehyde | HeLa | 4.12 | researchgate.net |

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.com Thiazole derivatives have been extensively investigated for this purpose, yielding compounds with potent activity against a wide spectrum of microbes.

Novel thiazole derivatives have demonstrated significant antibacterial and antifungal properties. nih.gov Some synthesized catechol-derived thiazoles act as potent growth inhibitors of bacteria with Minimum Inhibitory Concentration (MIC) values of ≤ 2 µg/mL. digitellinc.com These compounds are being evaluated against antibiotic-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com In other research, newly synthesized thiazole derivatives incorporating a pyridine (B92270) moiety were screened for their antimicrobial activities. One such compound showed good antifungal activity with MIC values of 5.8 and 7.8 µg/mL against pathogenic fungi. nih.gov

Similarly, a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides were synthesized and tested. Among them, specific derivatives showed high antibacterial activity, with one compound exhibiting an MIC of 0.063 μg/mL against E. coli. researchgate.net Antifungal activity was also prominent, with certain compounds displaying better efficacy than the standard drug fluconazole (B54011) against various fungal strains. mdpi.com

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Catechol-derived Thiazole | Bacteria | ≤ 2 µg/mL | digitellinc.com |

| Thiazole-Pyridine Hybrid | Aspergillus fumigatus | 5.8 µg/mL | nih.gov |

| Thiazole-Pyridine Hybrid | Candida albicans | 7.8 µg/mL | nih.gov |

| Propanamide Derivative | Escherichia coli | 0.063 µg/mL | researchgate.net |

| Heteroaryl Thiazole Derivative | Candida albicans | 0.06 mg/mL | nih.gov |

While the primary focus of research on this compound derivatives has been on anticancer and antimicrobial applications, the broader class of thiazoles is known for its diverse biological activities, including effects on the central nervous system (CNS). fabad.org.tr Thiazole-containing compounds have been investigated for conditions like schizophrenia. nih.gov However, specific studies detailing the synthesis of derivatives from this compound for the primary purpose of modulating CNS or metabolic pathways are less common. The established reactivity of the scaffold suggests potential for future exploration in these areas.

Malaria remains a significant global health issue, and the development of novel antimalarial drugs is a priority, especially in light of growing resistance to existing therapies. nih.govresearchgate.net The thiazole scaffold has proven to be a valuable starting point for the synthesis of potent antimalarial agents. mdpi.com

A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against Plasmodium falciparum. Two compounds, in particular, showed significant antimalarial activity with IC50 values of 0.725 µM and 0.648 µM. nih.gov In another study, a series of thiazole analogs were prepared, leading to compounds with high antimalarial potency and low cytotoxicity. nih.gov The parallel synthesis of piperazine-tethered thiazole compounds led to the identification of a hit compound with an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com

Table 3: Antimalarial Activity of Selected Thiazole Derivatives

| Compound Class | Plasmodium falciparum Strain | Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| Hydrazinyl Thiazole Derivative | NF54 | 0.648 µM | nih.gov |

| Hydrazinyl Thiazole Derivative | NF54 | 0.725 µM | nih.gov |

| Piperazine-tethered Thiazole | Dd2 (chloroquine-resistant) | 102 nM | mdpi.com |

Understanding the mechanism of action is crucial for the development of any therapeutic agent. Studies on thiazole derivatives have begun to elucidate the pathways through which they exert their pharmacological effects.

In the realm of anticancer research, mechanistic studies have shown that highly active thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells. mdpi.com One study found that its lead compounds triggered apoptosis through the Bcl-2 family of proteins in HCT-116 cells. nih.gov Other thiazole derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

For antimicrobial agents, molecular docking studies have suggested that thiazole derivatives may act by inhibiting essential bacterial enzymes. One proposed mechanism is the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov For antifungal activity, inhibition of the enzyme 14α-lanosterol demethylase is a probable mechanism. nih.gov

In antimalarial research, docking studies have suggested that 2-(2-hydrazinyl)thiazole derivatives may bind to and inhibit the trans-2-enoyl acyl carrier protein reductase of P. falciparum, a key enzyme in fatty acid synthesis. nih.gov Other naphthoquinone-based derivatives are thought to inhibit the parasite's dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine (B1678525) biosynthesis. mdpi.com

Prodrug Strategies and Drug Delivery Considerations

Prodrug strategies are increasingly employed to enhance the therapeutic efficacy of drugs by overcoming limitations such as poor stability and low oral bioavailability. nih.gov In the context of this compound derivatives, while specific prodrug examples are not extensively documented in publicly available literature, the principles of prodrug design are applicable. For instance, a nitroimidazole prodrug was successfully used to protect a sulfanylbenzamide, improving its stability in blood and enabling oral bioavailability for potential anti-HIV treatment. nih.gov This approach could theoretically be adapted for thiazole derivatives, masking reactive functional groups to improve pharmacokinetic profiles.

The development of prodrugs often involves creating a bioreversible derivative of the parent drug molecule. These prodrugs are designed to undergo enzymatic or chemical transformation in the body to release the active parent drug. Common strategies include the formation of esters, amides, or other linkages that can be cleaved under physiological conditions. pharmacy180.com For thiazole-based compounds, this could involve modifying substituents on the thiazole ring to create a prodrug that releases the active form at the target site.

Contributions to Agrochemical Science

Thiazole derivatives have a significant history in agrochemical research, starting with the development of the fungicide thiabendazole (B1682256). nih.gov The this compound scaffold, with its reactive chlorine and nitrile groups, serves as a valuable building block for creating new crop protection agents. cymitquimica.com

Design and Synthesis of New Crop Protection Agents.nih.govorganic-chemistry.orgresearchgate.net

The design of novel agrochemicals often involves the combination of known active structural motifs to create hybrid molecules with enhanced or novel activities. nih.govmdpi.com

The thiazole moiety is a key component in various insecticides. researchgate.netnih.gov Researchers have synthesized novel N-pyridylpyrazole derivatives containing a thiazole ring, which have shown good insecticidal activities against various pests. researchgate.net The synthesis of these compounds often involves multi-step reactions starting from commercially available materials. researchgate.netmdpi.com For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide can be reacted with ethyl bromopyruvate to form a thiazole ring, which is then further modified. mdpi.com

In the realm of acaricides, or mite control agents, oxazoline (B21484) compounds containing a phenyl group have shown high activity. nih.gov While direct analogues using a 2,5-dichlorothiazole (B2480131) core are not explicitly detailed, the principles of scaffold hopping suggest that similar substitutions on a thiazole ring could yield compounds with acaricidal properties. nih.gov

Table 1: Examples of Thiazole-Based Insecticides and Acaricides

| Compound Class | Target Pest(s) | Synthesis Strategy | Reference |

| N-pyridylpyrazole thiazole derivatives | Plutella xylostella, Spodoptera exigua, Sodoptera frugiperda | Intermediate derivatization method | researchgate.net |

| 2,5-diphenyl-1,3-oxazolines (related scaffold) | Mite eggs and larvae | Scaffold hopping and intermediate derivatization | nih.gov |

| Pyridine and thiazole derivatives | Saissetia oleae | Microwave-assisted synthesis | nih.gov |

Thiazole-based compounds have been extensively investigated for their fungicidal properties. nih.govrsc.org Strobilurin fungicides, a major class of crop protection agents, have been successfully modified by incorporating a thiazole or 1,2,3-thiadiazole (B1210528) substructure, leading to compounds with a broad spectrum of fungicidal activity. researchgate.netacs.org The synthesis of these compounds can involve the reaction of a thiazole-containing intermediate with other chemical building blocks. acs.org

Another approach involves the combination of bioactive substructures from existing fungicides and plant elicitors. For instance, novel isothiazole–thiazole derivatives have been designed and synthesized by combining elements of isotianil (B1240973) and oxathiapiprolin, resulting in compounds with both fungicidal activity and the ability to induce systemic acquired resistance in plants. nih.govrsc.org

Table 2: Examples of Thiazole-Based Fungicides

| Compound Class | Target Fungi | Synthesis Strategy | Reference |

| Thiazole-based strobilurins | Sphaerotheca fuliginea, Pseudoperonospora cubensis | Rational design and multi-step synthesis | researchgate.netacs.org |

| Isothiazole–thiazole derivatives | Oomycetes like Pseudoperonospora cubensis and Phytophthora infestans | Combination of bioactive substructures | nih.govrsc.org |

| 2,5-disubstituted-1,3,4-thiadiazoles (related scaffold) | Phytophthora infestans | Microwave irradiation using Lawesson's reagent | nih.gov |

Environmental Fate and Degradation Pathway Analysis (from a chemical transformation perspective)

The environmental fate of pesticides is a critical aspect of their development and use, determining their persistence and potential for contamination. researchgate.netmsu.edu For thiazole-based pesticides, degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis. pharmacy180.com

Environmental fate studies on the related fungicide thiabendazole show it to be persistent and immobile in soil, with aquatic photolysis being the primary degradation route. epa.gov The half-life of thiabendazole in soil under aerobic conditions can be quite long. epa.gov In aquatic environments, while stable to hydrolysis, it degrades through photolysis. epa.gov

The degradation of another azole fungicide, fluconazole, has been shown to proceed via indirect photochemistry, producing persistent transformation products like 1,2,4-triazole. acs.org This highlights the importance of understanding the full degradation pathway, as the byproducts may also have environmental implications. mdpi.com The degradation of thiazole pollutants can also be achieved through advanced oxidation processes or enzymatic approaches, which can lead to different degradation products. nih.gov Studies on thiazole pesticides have also shown that they can impact soil microbial communities. nih.gov

Role in Materials Science and Engineering

The thiazole ring is a versatile structural unit that can be incorporated into polymers to create materials with interesting properties. The synthesis of polymers containing recurring thiazole rings has been an area of research, with potential applications in various fields. acs.org These polymers can be synthesized through various methods, including the reaction of dithiocarboxylic acids with α-haloketones.

Thiazole-containing polymers can exhibit unique electronic and optical properties. For example, some thiazole-based polymers have been investigated for their use in lithium secondary batteries. acs.org The development of eco-friendly methods for synthesizing thiazole derivatives, such as using recyclable biocatalysts, is also an active area of research. mdpi.com The specific incorporation of the this compound unit could lead to polymers with enhanced thermal stability or specific electronic characteristics due to the presence of the halogen and nitrile groups.

Functional Monomers for Polymer Synthesis

The presence of two chlorine atoms on the thiazole ring makes this compound an ideal monomer for various polycondensation reactions. These chlorine atoms can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Yamamoto couplings, which are powerful methods for constructing the backbones of conjugated polymers. In these reactions, the dichlorinated thiazole unit can be copolymerized with a variety of organometallic co-monomers, leading to the formation of alternating donor-acceptor (D-A) copolymers.

The synthesis of such polymers often involves reacting the dichlorinated monomer with a distannyl or diboronic acid/ester derivative of another aromatic compound in the presence of a palladium catalyst. nih.gov For instance, synthetic strategies analogous to those used for creating copolymers of indole (B1671886) and carbazole (B46965) via Stille coupling could be employed. nih.gov The resulting polymers would incorporate the highly electron-deficient dichlorothiazole-4-carbonitrile unit into their structure, a feature that is highly desirable for applications in organic electronics.

The specific structure of the thiazole derivative plays a crucial role in determining the properties of the final polymer. For example, in the synthesis of other thiazole-based conducting polymers, the choice of co-monomer and the position of linkage have been shown to significantly influence the electrochemical and optical properties of the resulting material. nih.gov The rigidity and electron-withdrawing nature of the this compound unit would be expected to impart significant thermal stability and specific electronic characteristics to the polymer chain.

Table 1: Polymerization Potential of this compound

| Polymerization Method | Co-monomer Type | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Stille Cross-Coupling | Organotin compound (e.g., distannyl-thiophene) | Alternating D-A Copolymer | High electron affinity, thermal stability |

| Suzuki Cross-Coupling | Organoboron compound (e.g., fluorene-diboronic acid) | Alternating D-A Copolymer | Tunable bandgap, good charge transport |

Development of Optoelectronic Materials

The development of high-performance organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), relies on the precise design of semiconducting polymers. A key strategy in this field is the creation of donor-acceptor (D-A) copolymers, which can effectively lower the bandgap of the material and facilitate charge separation and transport.

Derivatives of this compound are exceptional candidates for the "acceptor" component in these D-A polymers. The thiazole ring itself is more electron-deficient than its thiophene (B33073) counterpart, and the addition of both a cyano (-CN) and two chloro (-Cl) groups profoundly enhances this electron-accepting nature. Incorporating this moiety into a polymer backbone allows for significant tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Research has shown that replacing thiophene rings with thiazole units can systematically lower both HOMO and LUMO levels, which is a critical factor for improving the open-circuit voltage in organic solar cells. researchgate.net

Polymers incorporating such strong acceptor units have demonstrated high charge carrier mobilities. For example, semiconducting polymers based on naphthobisthiadiazole (NTz), another electron-deficient heterocyclic core, have achieved high hole mobilities and significant power conversion efficiencies in OFETs and OPVs, respectively. researchgate.net This performance is often attributed to the highly crystalline structures that these rigid, electron-deficient units promote in thin films. researchgate.net Similarly, polymers derived from this compound are expected to exhibit favorable molecular packing and morphology, leading to enhanced performance in electronic devices. nih.gov The development of such materials is also crucial for applications like organic thermoelectric devices, where precise control over electronic properties is paramount. mdpi.com

Table 2: Projected Optoelectronic Properties of Polymers based on this compound Derivatives

| Property | Projected Characteristic | Rationale | Potential Application |

|---|---|---|---|

| Electron Affinity | High | Strong electron-withdrawing cyano and chloro groups | n-type material for OFETs, Acceptor in OPVs |

| HOMO/LUMO Levels | Lowered Energy Levels | Electron-deficient nature of the thiazole-carbonitrile core. researchgate.net | Higher open-circuit voltage in OPVs |

| Bandgap | Tunable (Narrow) | Donor-Acceptor architecture | Broad light absorption for solar cells |

Applications in Advanced Chemical Sensing

The inherent electronic and chemical properties of the thiazole ring make it an excellent platform for developing advanced chemical sensors. The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it a Lewis basic site capable of interacting with various analytes, particularly acids and metal ions. nsf.govmdpi.com This interaction can induce a change in the electronic structure of the thiazole-containing material, leading to a detectable optical or electronic signal.

Conjugated polymers and covalent organic frameworks (COFs) incorporating thiazole units have been successfully developed as chemosensors. For instance, a thiazole-based conjugated polymer used in an OFET platform demonstrated high sensitivity to the Lewis acid boron trifluoride (BF₃), with the transistor's current dropping measurably upon exposure. nsf.govacs.org The sensing mechanism relies on the protonation or coordination of the thiazole nitrogen, which alters the charge transport characteristics of the polymer. nsf.gov In a similar vein, thiazole-linked COFs have been engineered for the highly selective and sensitive detection of water, where the protonation of the thiazole units by water molecules causes a distinct color change from yellow to red. mdpi.com

Furthermore, thiazole derivatives have been widely employed in the design of fluorescent chemosensors. These sensors can detect specific metal ions like Zn²⁺, Cu²⁺, and Ni²⁺ with high selectivity, often through a "turn-on" fluorescence response. nih.gov Other benzothiazole-based sensors have shown remarkable sensitivity for detecting environmentally and biologically important anions like cyanide. spectroscopyonline.com Derivatives of this compound could be functionalized to create sophisticated sensors where the thiazole nitrogen acts as the primary analyte recognition site, and the highly conjugated polymer backbone serves to amplify the sensing signal.

Table 3: Potential Chemical Sensing Applications of this compound-Based Materials

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Output Signal |

|---|---|---|---|

| OFET Sensor | Acidic Gases (e.g., BF₃, HCl) | Protonation/coordination at thiazole nitrogen, altering charge transport. nsf.gov | Change in transistor source-drain current |

| Colorimetric Sensor | Water, Protic Solvents | Protonation of basic nitrogen sites in a COF structure. mdpi.com | Visible color change (Halochromism) |

| Fluorescent Sensor | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Ion binding leading to chelation-enhanced fluorescence. nih.gov | Ratiometric or "turn-on" fluorescence |

Future Prospects and Emerging Research Trajectories for 2,5 Dichlorothiazole 4 Carbonitrile Research

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.govmdpi.com For the synthesis and derivatization of 2,5-Dichlorothiazole-4-carbonitrile, several green chemistry approaches are being explored to enhance sustainability.

Traditional syntheses of halogenated thiazoles often involve hazardous reagents and solvents. Future methodologies will likely focus on the use of greener alternatives. For instance, the replacement of traditional volatile organic compounds (VOCs) with safer solvents like ionic liquids or deep eutectic solvents (DESs) is a promising area. mdpi.comnih.gov These alternative solvent systems can offer improved reaction rates and easier product separation, minimizing waste. mdpi.com The use of DESs, which are mixtures of hydrogen bond donors and acceptors, is particularly advantageous due to their low volatility, non-flammability, and potential for recyclability. nih.gov

Catalysis plays a central role in green chemistry, and the development of efficient and recyclable catalysts for thiazole (B1198619) synthesis is a key research focus. mdpi.comyoutube.com This includes the use of solid-supported catalysts and biocatalysts to minimize waste and avoid the use of stoichiometric reagents. nih.gov Microwave-assisted and ultrasound-assisted organic synthesis are also being investigated as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. mdpi.com One-pot synthetic strategies, where multiple reaction steps are carried out in the same vessel, are also being developed to reduce solvent usage and waste generation.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis, catalytic reactions. nih.gov | Reduced by-products and purification steps. |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. nih.gov | Minimized waste at the molecular level. |

| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DESs), ionic liquids, or water as reaction media. mdpi.comnih.gov | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. mdpi.com | Faster reactions and lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the thiazole ring synthesis. nih.gov | Reduced reliance on fossil fuels. |

| Catalysis | Employing recyclable solid-supported or biocatalysts. mdpi.comyoutube.com | Increased efficiency and reduced waste. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound and its derivatives is crucial for its application. Advanced spectroscopic techniques provide detailed insights into its structural and electronic characteristics.

While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental, more advanced methods can offer deeper understanding. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals, which is especially important for complex derivatives.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Furthermore, techniques like X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used in conjunction with experimental spectroscopic data to predict and interpret spectra, aiding in structural elucidation and understanding the electronic distribution within the molecule.

| Spectroscopic Technique | Information Obtained for this compound |

| 1H NMR | Provides information on the chemical environment of any hydrogen atoms (if present in derivatives). |

| 13C NMR | Identifies the chemical shifts of the carbon atoms in the thiazole ring and the nitrile group. |

| Infrared (IR) Spectroscopy | Confirms the presence of functional groups, particularly the C≡N stretch of the nitrile and C-Cl stretches. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental formula. |

| X-ray Crystallography | Provides the precise 3D arrangement of atoms in a crystalline sample. researchgate.net |

| UV-Vis Spectroscopy | Offers insights into the electronic transitions within the molecule. |

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid de novo design of novel compounds with desired properties. These technologies can be powerfully applied to the this compound scaffold to explore a vast chemical space and identify promising new derivatives.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures. By incorporating the this compound core as a fixed fragment, these models can design new libraries of compounds with diverse substituents at the chloro positions.

Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can then predict the biological activity or other properties of these virtually generated compounds. This in silico screening process can significantly accelerate the identification of lead candidates for further experimental validation, saving time and resources compared to traditional high-throughput screening. mdpi.com The integration of AI can guide the synthesis of derivatives with optimized properties, such as enhanced biological activity or improved material characteristics.

| AI/ML Application | Role in this compound Research | Expected Outcome |

| Generative Models (RNNs, GANs) | De novo design of novel derivatives based on the core scaffold. | Vast libraries of virtual compounds for screening. |

| QSAR Modeling | Predicting biological activity or material properties of designed compounds. mdpi.com | Prioritization of high-potential candidates for synthesis. |

| Retrosynthesis Prediction | Suggesting synthetic routes for the designed molecules. | Facilitating the practical synthesis of novel compounds. |

Exploration of Unconventional Reactivity Patterns and Biological Targets

The chemical reactivity of this compound is largely dictated by the two chlorine atoms and the nitrile group, which can serve as handles for a variety of chemical transformations. Future research will likely delve into unconventional reactivity patterns to access novel chemical space.

The chlorine atoms at the 2- and 5-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. The differential reactivity of these two positions could be exploited for selective functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

From a biological perspective, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. nih.gov Derivatives of this compound could be explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. nih.govmdpi.combiointerfaceresearch.com The unique substitution pattern of this compound may lead to interactions with novel biological targets that have not been previously explored with other thiazole derivatives. High-throughput screening of libraries derived from this scaffold against various biological targets will be a key strategy in identifying new therapeutic leads.

| Reactive Site | Potential Transformations | Potential Applications |

| C2-Chloride | Nucleophilic substitution with amines, thiols, alcohols. | Synthesis of diverse compound libraries for biological screening. |

| C5-Chloride | Selective nucleophilic substitution. | Introduction of functionalities to modulate biological activity or material properties. |

| Nitrile Group | Hydrolysis to carboxylic acid, reduction to amine, cycloaddition reactions. | Creation of new heterocyclic systems and functional group interconversion. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dichlorothiazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted aldehydes and heterocyclic precursors. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid for 4 hours under reduced pressure yields solid products after solvent evaporation . Similarly, reactions with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid mixtures (10–20 mL) in the presence of sodium acetate (0.5 g) produce derivatives with ~68% yield after 2 hours of reflux . Key variables include solvent polarity, acid catalysis, and reflux duration.

Q. What spectroscopic techniques are routinely used for structural characterization of thiazole-carbonitrile derivatives?

- Methodological Answer : Multimodal analysis is critical:

-